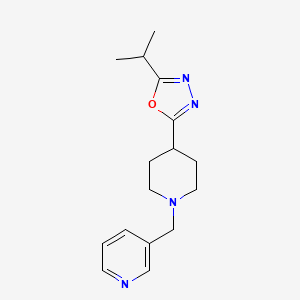![molecular formula C16H21N3O3 B6504630 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea CAS No. 894005-27-7](/img/structure/B6504630.png)
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea (OPM) is an organic compound belonging to the pyrrolidinone family. It is a synthetic compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. OPM has been found to possess several unique properties, including a high degree of solubility in organic solvents, a low molecular weight, and a strong affinity for polar and non-polar solvents. This compound has also been found to exhibit a wide range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.
科学的研究の応用
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. In drug design, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has been used to study the structure-activity relationships of various drug molecules. In medicinal chemistry, it has been used to investigate the interactions between drug molecules and their target proteins. In biochemistry, it has been used to study the effects of various drugs on the biochemical pathways of living organisms.
作用機序
The mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea is not well understood. However, it is believed to interact with various cellular proteins, leading to changes in their function. These changes can alter the activity of the proteins, leading to changes in the biochemical pathways of the organism.
Biochemical and Physiological Effects
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has been found to have several biochemical and physiological effects. In cells, it has been found to interact with various proteins, leading to changes in their activity. This can lead to changes in the biochemical pathways of the organism, leading to changes in its physiology. 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has also been found to have an inhibitory effect on several enzymes, leading to changes in their activity.
実験室実験の利点と制限
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has several advantages for laboratory experiments. It is a low molecular weight compound, making it easy to handle and store. It has a high degree of solubility in organic solvents, making it suitable for a variety of experiments. It also has a strong affinity for polar and non-polar solvents, making it suitable for use in a variety of solvents. 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea also has a wide range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.
However, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea also has several limitations for laboratory experiments. It is a synthetic compound, and its effects have not been fully studied. In addition, it has not been approved for use as a drug, and its use in humans is not recommended.
将来の方向性
The potential of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea as a tool for laboratory experiments is still largely unexplored. Future research should focus on further studying its biochemical and physiological effects, as well as its potential applications in drug design and medicinal chemistry. In addition, further research should focus on understanding the mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea and its potential therapeutic applications. Finally, further research should focus on optimizing the synthesis process to produce 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea in larger quantities.
合成法
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea is typically synthesized through a multi-step process involving several organic reactions. The first step involves the formation of a nitrile from a phenylpyrrolidone and an aldehyde. This is followed by a reaction with an oxalylchloride to form an oxalylurea. Finally, the product is purified by recrystallization in an organic solvent. This method has been successfully used to synthesize 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea in large quantities.
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-3,5-6,12,14H,4,7-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVNHFKMWHTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-chlorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504549.png)
![3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6504554.png)
![3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504560.png)
![2-(ethylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B6504568.png)
![2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6504576.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6504585.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B6504600.png)
![5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6504603.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6504605.png)

![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504619.png)
![2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6504645.png)
![N-[4-({3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6504653.png)
![1-(3-methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504656.png)